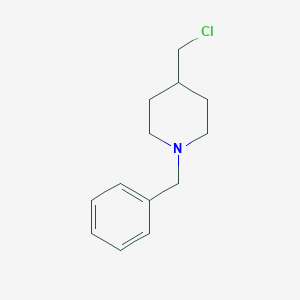

1-Benzyl-4-(chloromethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(chloromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRPAXCUPFDKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330616 | |

| Record name | 1-benzyl-4-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136704-10-4 | |

| Record name | 1-benzyl-4-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Benzyl-4-(chloromethyl)piperidine from Piperidine-4-methanol

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-(chloromethyl)piperidine, a crucial intermediate in pharmaceutical development. The document details the two-step synthetic pathway starting from piperidine-4-methanol, including the initial N-benzylation followed by the chlorination of the hydroxymethyl group. Emphasis is placed on the mechanistic underpinnings of each reaction, providing a robust framework for procedural optimization. Detailed experimental protocols, safety considerations, and analytical characterization methods are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and safe synthesis.

Introduction: Significance of this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] Its derivatives are integral to the development of analgesics, antihistamines, antipsychotics, and antiviral drugs.[1] The title compound, this compound, serves as a versatile bifunctional building block. The benzyl group provides a common protecting group for the piperidine nitrogen, which can be removed later in a synthetic sequence via hydrogenolysis.[2] The reactive chloromethyl group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of the piperidin-4-ylmethyl moiety into more complex molecular architectures.[3]

This guide focuses on a reliable and scalable two-step synthesis of this compound, commencing with the readily available starting material, piperidine-4-methanol. The subsequent sections will elaborate on the mechanistic details, provide actionable experimental protocols, and outline the necessary safety and analytical procedures.

Synthetic Pathway Overview

The synthesis proceeds in two distinct stages:

-

N-Benzylation of Piperidine-4-methanol: This initial step introduces the benzyl protecting group onto the piperidine nitrogen, yielding 1-benzyl-4-(hydroxymethyl)piperidine (also known as 1-benzyl-4-piperidinemethanol).

-

Chlorination of 1-Benzyl-4-(hydroxymethyl)piperidine: The primary alcohol is then converted to the corresponding alkyl chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂), to afford the final product.

Caption: Overall synthetic workflow from the starting material to the final product.

Step 1: N-Benzylation of Piperidine-4-methanol

Mechanistic Rationale

The N-benzylation of piperidine-4-methanol is a standard nucleophilic substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). A base, such as potassium carbonate or triethylamine, is typically included to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials:

-

Piperidine-4-methanol

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of piperidine-4-methanol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-4-(hydroxymethyl)piperidine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Chlorination with Thionyl Chloride

Mechanistic Insights

The conversion of the primary alcohol in 1-benzyl-4-(hydroxymethyl)piperidine to the corresponding chloride is efficiently achieved using thionyl chloride (SOCl₂). This reaction is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[4]

The reaction proceeds through the formation of an alkyl chlorosulfite intermediate.[5] The mechanism of the subsequent substitution can vary. For primary alcohols, the reaction typically proceeds via an Sₙ2 mechanism, where a chloride ion attacks the carbon bearing the chlorosulfite leaving group.[6] The presence of a base like pyridine can enforce this Sₙ2 pathway with inversion of configuration.[7][8] However, for a primary, achiral substrate such as this, the stereochemistry is not a concern. In the absence of an external base, an Sₙi (internal nucleophilic substitution) mechanism with retention of configuration is also possible, though less dominant for primary alcohols.[7][8]

Caption: Simplified mechanism of alcohol chlorination using thionyl chloride.

Experimental Protocol

Materials:

-

1-Benzyl-4-(hydroxymethyl)piperidine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-benzyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Add thionyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

Purification can be achieved by column chromatography or recrystallization.[9][10]

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data.

| Technique | Parameter | Expected Value/Observation |

| Molecular Formula | - | C₁₃H₁₈ClN[11] |

| Molecular Weight | - | 223.74 g/mol [11] |

| Appearance | - | White to off-white powder[12] |

| ¹H NMR | Chemical Shift (δ) | Expected peaks for benzyl protons, piperidine ring protons, and the chloromethyl protons. |

| ¹³C NMR | Chemical Shift (δ) | Expected peaks corresponding to the carbon atoms of the benzyl group, piperidine ring, and the chloromethyl group. |

| Mass Spectrometry | m/z | Molecular ion peak corresponding to the molecular weight. |

| Purity (by NMR) | - | ≥ 95%[12] |

Note: Specific NMR chemical shifts can vary depending on the deuterated solvent used.

Safety and Hazard Management

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is mandatory.

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive to skin, eyes, and mucous membranes.[13] Reacts violently with water, releasing toxic gases (HCl and SO₂).[14][15] Inhalation can cause severe respiratory irritation and pulmonary edema.[13]

-

Handling Precautions:

-

Always handle in a well-ventilated fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or PVC), safety goggles, a face shield, and a lab coat.[13][14]

-

Ensure an eyewash station and safety shower are readily accessible.[16][17]

-

Store in a cool, dry place away from water and moisture.[14][15]

-

-

Spill & Waste Disposal:

Benzyl Bromide:

-

Hazards: Lachrymator (causes tearing), corrosive, and toxic.

-

Handling Precautions: Handle in a fume hood with appropriate PPE.

General Precautions:

-

Conduct a thorough risk assessment before beginning any experimental work.

-

All glassware should be dry before use, especially in the chlorination step, to prevent violent reactions with thionyl chloride.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from piperidine-4-methanol. By understanding the underlying chemical principles and adhering to the described protocols and safety measures, researchers can confidently and safely produce this valuable synthetic intermediate. The versatility of this compound ensures its continued importance in the discovery and development of new pharmaceutical agents.

References

- Vertex AI Search. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.

- Vertex AI Search. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.

- Vertex AI Search. (n.d.). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV)

- Bionium. (n.d.).

- Lanxess. (n.d.). Thionyl chloride.

- The Royal Society of Chemistry. (2022, May 20).

- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.

- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.

- Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS.

- ChemicalBook. (n.d.). 1-benzyl-4-(phenylamino)piperidine-4-methanol synthesis.

- FUJIFILM Wako. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.

- Guidechem. (n.d.). N-benzyl-4-piperidone: synthesis and uses.

- Benchchem. (n.d.). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide.

- PrepChem.com. (n.d.). Synthesis of 1-Benzyl-2-piperidinemethanol.

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

- PubChem. (n.d.). This compound | C13H18ClN | CID 430959.

- Benchchem. (n.d.). 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers.

- Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97 6457-49-4.

- Supporting Inform

- Carl ROTH. (2026, January 1). Spécification - Chlorhydrate de 1-benzyl-4-(chlorométhyl)pipéridine.

Sources

- 1. Page loading... [guidechem.com]

- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound | C13H18ClN | CID 430959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. lanxess.com [lanxess.com]

- 14. bionium.miami.edu [bionium.miami.edu]

- 15. nj.gov [nj.gov]

- 16. actylislab.com [actylislab.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(chloromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a key bifunctional building block in modern medicinal chemistry. Its structure, incorporating a benzyl-protected piperidine ring and a reactive chloromethyl group, makes it a valuable intermediate for introducing the N-benzylpiperidin-4-ylmethyl moiety into a diverse range of molecular scaffolds. The piperidine core is a privileged structure in numerous pharmacologically active agents, and the ability to readily functionalize it via the chloromethyl handle underpins its utility in drug discovery and development, particularly in the synthesis of acetylcholinesterase (AChE) inhibitors like analogs of Donepezil.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, offering field-proven insights into its synthesis, characterization, stability, and handling. The methodologies and data presented herein are designed to equip researchers with the practical knowledge necessary for its effective application in complex synthetic workflows.

Chemical Identity and Core Physicochemical Properties

The fundamental properties of this compound hydrochloride are summarized in the table below. These parameters are critical for its handling, dosage calculations in reactions, and for predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 67686-03-7 | [1][3] |

| Molecular Formula | C₁₃H₁₉Cl₂N | [1] |

| Molecular Weight | 260.2 g/mol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 137-139 °C (recrystallized from isopropanol) | [1] |

| IUPAC Name | This compound;hydrochloride | [5] |

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound hydrochloride is most commonly achieved through the chlorination of its corresponding alcohol precursor, 1-Benzyl-4-piperidinemethanol. The choice of chlorinating agent is critical, with thionyl chloride (SOCl₂) being a prevalent and effective option due to its reactivity and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Synthetic Workflow: From Alcohol to Hydrochloride Salt

The transformation from the alcohol to the final hydrochloride salt involves two key stages: chlorination and salt formation. This workflow ensures the creation of the reactive alkyl chloride and its subsequent conversion into a more stable, crystalline, and easily handleable solid.

Detailed Experimental Protocol for Synthesis

This protocol is based on established methodologies for similar transformations and should be performed with appropriate safety precautions in a well-ventilated fume hood.[6]

Materials:

-

1-Benzyl-4-piperidinemethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

-

Isopropanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 1-Benzyl-4-piperidinemethanol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Chlorination: Add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting residue is the crude free base of this compound.

-

Salt Formation: Dissolve the crude residue in a minimal amount of anhydrous diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. For further purification, the crude hydrochloride salt can be recrystallized from a suitable solvent such as isopropanol to yield the final product.[1]

Spectroscopic and Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. While a complete, publicly available spectral dataset for this specific compound is not readily found, the following sections outline the expected spectral features and provide generalized protocols for data acquisition based on analogous structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

Aromatic Protons (Benzyl): Multiplet in the range of δ 7.3-7.6 ppm.

-

Benzyl CH₂: Singlet around δ 4.2-4.4 ppm.

-

Chloromethyl CH₂: Doublet around δ 3.6-3.8 ppm.

-

Piperidine Ring Protons: A series of multiplets in the range of δ 1.8-3.5 ppm. The protons adjacent to the nitrogen will be shifted downfield.

-

N-H Proton (from HCl): A broad singlet, typically downfield.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

Aromatic Carbons: Signals in the range of δ 128-138 ppm.

-

Benzyl CH₂: Signal around δ 60-62 ppm.

-

Chloromethyl CH₂: Signal around δ 45-48 ppm.

-

Piperidine Ring Carbons: Signals in the range of δ 25-55 ppm.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Infrared (IR) Spectroscopy

Expected Key IR Absorption Bands:

-

C-H stretch (aromatic): ~3030 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2950 cm⁻¹

-

N-H stretch (from HCl): Broad absorption in the range of 2400-2700 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-Cl stretch: ~650-750 cm⁻¹

Protocol for FTIR-ATR Analysis:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (for the free base): The mass spectrum of the free base, this compound, is expected to show a molecular ion peak [M]⁺. A prominent fragment would likely correspond to the loss of the chloromethyl group or the benzyl group. The tropylium ion (m/z 91) is a characteristic fragment for benzyl-containing compounds.[5]

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample into an ESI-MS instrument operating in positive ion mode.

Solubility Profile

As a hydrochloride salt, this compound is expected to be soluble in polar protic solvents and less soluble in non-polar organic solvents. A qualitative assessment is crucial for selecting appropriate solvent systems for reactions and purification.[4][9]

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | Highly polar, ionic nature of the salt. |

| Methanol/Ethanol | Soluble | Polar protic solvents that can solvate the ions. |

| DMSO/DMF | Soluble | Polar aprotic solvents capable of dissolving salts. |

| Dichloromethane | Slightly Soluble | Moderately polar. |

| Diethyl Ether/Hexane | Insoluble/Sparingly Soluble | Non-polar solvents. |

Protocol for Qualitative Solubility Assessment:

-

Add a small, known amount of the compound to a vial containing a known volume of the test solvent.

-

Agitate at a constant temperature and visually inspect for dissolution.

Stability and Storage

The stability of this compound hydrochloride is a critical factor for its long-term storage and use in synthesis.

-

Hydrolytic Stability: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, which would lead to the formation of the corresponding alcohol. As a hydrochloride salt, the compound is more stable than its free base.[4][10]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light.[1]

Forced Degradation Studies Workflow: To rigorously assess stability, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended, followed by analysis using a stability-indicating HPLC method.[11][12][13][14]

Reactivity and Applications in Synthesis

The primary synthetic utility of this compound hydrochloride lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is a reactive site for the introduction of the N-benzylpiperidin-4-ylmethyl moiety.

N-Alkylation Reactions

A common application is the N-alkylation of primary or secondary amines. In these reactions, a base is required to neutralize the hydrochloride salt and to deprotonate the nucleophilic amine.[15]

Generalized N-Alkylation Protocol:

-

Reaction Setup: To a solution of the amine (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Et₃N, 2-3 eq).

-

Addition of Alkylating Agent: Add this compound hydrochloride (1.0-1.2 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) until completion, monitoring by TLC or LC-MS.

-

Work-up and Purification: Perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound hydrochloride is a versatile and valuable reagent for the synthesis of complex nitrogen-containing molecules in drug discovery. A thorough understanding of its physicochemical properties, synthetic route, and reactivity profile is paramount for its successful application. This guide provides a foundational framework for researchers, emphasizing the importance of rigorous analytical characterization and careful handling to ensure reproducible and reliable synthetic outcomes.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 430959, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

- Forced Degradation – A Review. (2022). International Journal on Pharmaceutical and Biomedical Research, 2(1), 4-16.

-

PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

- The Royal Society of Chemistry. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. The Royal Society of Chemistry.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules, 30(14), 3333.

- A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). Indian Journal of Pharmaceutical Sciences, 68(4), 491-495.

- Current trends in forced degradation study for pharmaceutical product development. (2012).

- Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan J. Chem., 13(1), 494-498.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone. Retrieved from [Link]

- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). Journal of Medicinal Chemistry, 38(18), 3567-3575.

- Trends in Analytical chemistry. (n.d.). CONICET.

- Selective N‐alkylation of different aromatic amines by benzyl alcohol. (n.d.).

- N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (2024). The Royal Society of Chemistry.

- A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (2006). Indian Journal of Pharmaceutical Sciences, 68(4), 491.

Sources

- 1. This compound HYDROCHLORIDE CAS#: 67686-03-7 [m.chemicalbook.com]

- 2. jetir.org [jetir.org]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C13H18ClN | CID 430959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmainfo.in [pharmainfo.in]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 1-Benzyl-4-(chloromethyl)piperidine for Researchers and Drug Development Professionals

Introduction: The Structural Significance of 1-Benzyl-4-(chloromethyl)piperidine

This compound is a key synthetic intermediate in the development of various pharmaceutical agents. Its piperidine core is a prevalent scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties. The benzyl group provides a lipophilic handle and potential for diverse functionalization, while the reactive chloromethyl group at the 4-position allows for the facile introduction of this substituted piperidine moiety into larger, more complex molecules. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic workflows. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic interpretation and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and CAS Number 101966-13-0, presents distinct regions that are readily probed by NMR and MS techniques.[1] The molecule consists of a saturated piperidine ring, a flexible benzyl group, and a reactive chloromethyl substituent. Each of these components will give rise to characteristic signals in the respective spectra.

Mass Spectrometry (MS) Analysis: Unraveling the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₈ClN), the nominal molecular weight is 223.74 g/mol .[1]

Expected Molecular Ion and Isotopic Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 223. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed. The M+2 peak, corresponding to the presence of the ³⁷Cl isotope, should have an intensity of approximately one-third of the M⁺ peak (containing the ³⁵Cl isotope). This isotopic signature is a key diagnostic feature for chlorine-containing compounds.

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to be dominated by cleavages at the benzylic position and alpha-cleavage adjacent to the piperidine nitrogen, as these processes lead to the formation of stable carbocations.[2][3]

A primary and highly probable fragmentation is the cleavage of the C-C bond between the benzyl group and the piperidine nitrogen. This would result in the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 , which is often the base peak in the mass spectra of benzyl-containing compounds. The other fragment would be the 4-(chloromethyl)piperidine radical.

Another significant fragmentation pathway involves the loss of the chloromethyl group. This would lead to a fragment at m/z 174 (M - 49). Subsequent fragmentation of the piperidine ring could also occur.

Below is a visual representation of the predicted fragmentation pathway:

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum and confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Inlet Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 450.

-

-

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions and propose fragmentation mechanisms consistent with the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectral Analysis

The ¹H NMR spectrum will show signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the piperidine ring, and the chloromethyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.5 | Singlet | 2H | Benzylic protons (N-CH₂-Ph) |

| ~ 3.4 | Doublet | 2H | Chloromethyl protons (CH₂Cl) |

| ~ 2.8 | Multiplet | 2H | Axial protons on C2 and C6 of piperidine |

| ~ 2.0 | Multiplet | 2H | Equatorial protons on C2 and C6 of piperidine |

| ~ 1.8 | Multiplet | 1H | Proton on C4 of piperidine |

| ~ 1.6 | Multiplet | 2H | Axial protons on C3 and C5 of piperidine |

| ~ 1.4 | Multiplet | 2H | Equatorial protons on C3 and C5 of piperidine |

Causality behind Predicted Shifts:

-

The aromatic protons will appear in the typical downfield region of 7.2-7.4 ppm due to the deshielding effect of the ring current.

-

The benzylic protons are adjacent to the nitrogen atom and the aromatic ring, placing their signal around 3.5 ppm.

-

The chloromethyl protons are deshielded by the adjacent electronegative chlorine atom, resulting in a doublet around 3.4 ppm.

-

The protons on the piperidine ring will exhibit complex splitting patterns due to axial and equatorial positions and coupling with neighboring protons. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most downfield of the ring protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon (C-CH₂) |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 63 | Benzylic carbon (N-CH₂-Ph) |

| ~ 54 | Piperidine carbons C2 and C6 |

| ~ 48 | Chloromethyl carbon (CH₂Cl) |

| ~ 38 | Piperidine carbon C4 |

| ~ 31 | Piperidine carbons C3 and C5 |

Rationale for Chemical Shift Assignments:

-

The aromatic carbons will appear in the 127-138 ppm range.

-

The benzylic carbon , attached to the nitrogen, will be around 63 ppm.

-

The piperidine carbons adjacent to the nitrogen (C2 and C6) will be in the 54 ppm region.

-

The chloromethyl carbon will be significantly deshielded by the chlorine atom, appearing around 48 ppm.

-

The remaining piperidine carbons (C3, C4, and C5) will be found in the more upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 s.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 5 s.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Below is a diagram illustrating the analytical workflow for spectral characterization.

Caption: Workflow for Spectroscopic Analysis.

Conclusion: A Unified Spectroscopic Profile

The combined analysis of mass spectrometry and NMR spectroscopy provides a comprehensive and unambiguous structural confirmation of this compound. The mass spectrum will confirm the molecular weight and the presence of chlorine, while the fragmentation pattern will highlight the characteristic benzyl and piperidine moieties. The ¹H and ¹³C NMR spectra will provide a detailed map of the proton and carbon environments, allowing for the complete assignment of the molecular structure. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this important synthetic intermediate in their drug discovery and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. This compound | C13H18ClN | CID 430959. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. This compound | C13H18ClN | CID 430959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Benzyl-4-(chloromethyl)piperidine (CAS Number: 136704-10-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 1-Benzyl-4-(chloromethyl)piperidine, a key intermediate in pharmaceutical research and development. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

This compound, identified by the CAS number 136704-10-4, is a substituted piperidine derivative. The presence of a benzyl group on the piperidine nitrogen and a reactive chloromethyl group at the 4-position makes it a versatile building block in organic synthesis. It is also commonly available and used as its hydrochloride salt.

Synonyms:

-

Piperidine, 4-(chloromethyl)-1-(phenylmethyl)-

-

1-Benzyl-4-chloromethyl-piperidine[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for developing appropriate handling and storage procedures.

| Property | Value | Reference |

| CAS Number | 136704-10-4 | |

| Molecular Formula | C13H18ClN | [2] |

| Molecular Weight | 223.74 g/mol | [2] |

| Appearance | White solid (as hydrochloride salt) | |

| Melting Point | 137-139 °C (hydrochloride salt) | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in isopropanol | [3] |

| Storage Temperature | Sealed in dry, room temperature | [3] |

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature. A common and effective route starts from commercially available methyl piperidine-4-carboxylate. The following is a detailed, step-by-step methodology based on a published procedure.

Experimental Protocol:

Step 1: N-Benzylation of Methyl Piperidine-4-carboxylate

-

To a solution of methyl piperidine-4-carboxylate in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate.

-

To this mixture, add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylated product.

Step 2: Reduction of the Ester to the Alcohol

-

Prepare a suspension of lithium aluminum hydride (LiAlH4) in a dry ethereal solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Cool the suspension to 0 °C and add a solution of the N-benzylated ester from Step 1 in the same solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully reduced (monitor by TLC).

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting aluminum salts and wash thoroughly with the solvent.

-

Concentrate the filtrate under reduced pressure to yield 1-benzyl-4-(hydroxymethyl)piperidine.

Step 3: Chlorination of the Alcohol

-

Dissolve the alcohol from Step 2 in a suitable solvent such as dichloromethane.

-

Add thionyl chloride dropwise to the solution at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and carefully add it to a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield this compound. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

Applications in Drug Development

The N-benzylpiperidine moiety is a common scaffold in a wide array of biologically active compounds. This compound serves as a crucial intermediate for introducing this pharmacophore into larger molecules. The reactive chloromethyl group allows for facile alkylation of various nucleophiles, such as amines, phenols, and thiols, making it a valuable tool for medicinal chemists in the synthesis of novel drug candidates.

Derivatives of this compound have been investigated for a range of therapeutic targets, including but not limited to:

-

Acetylcholinesterase inhibitors: For the potential treatment of Alzheimer's disease.

-

Sigma receptor ligands: Implicated in various central nervous system disorders.

-

Dopamine and serotonin transporter analogs: Relevant to psychiatric and neurological conditions.

Safety and Handling

Disclaimer: A comprehensive, officially published Safety Data Sheet (SDS) for this compound (CAS 136704-10-4) or its hydrochloride salt was not identified during the literature search for this guide. The following information is based on the safety data of structurally similar compounds and general principles of chemical safety. It is imperative to handle this compound with caution in a well-ventilated fume hood, wearing appropriate personal protective equipment.

GHS Hazard Classification (Anticipated)

Based on the GHS classifications of analogous compounds containing the benzyl, piperidine, and alkyl chloride functional groups, the following hazards can be anticipated.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[4][5][6] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation[6][7] |

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical. The following PPE is recommended as a minimum standard:

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

Safe Handling and Storage Protocol

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin, eyes, and clothing.

-

Use spark-proof tools and explosion-proof equipment if handling large quantities.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

The hydrochloride salt is reported to be a stable solid.

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Toxicological Information

Conclusion

This compound is a valuable and versatile building block in the synthesis of a wide range of pharmacologically active compounds. Its straightforward synthesis and the reactivity of the chloromethyl group make it an important tool for medicinal chemists. While detailed safety and toxicological data are limited, a cautious approach to handling, utilizing appropriate personal protective equipment and engineering controls, is essential. This guide provides a foundational understanding of this compound to aid researchers in its safe and effective use in the laboratory.

References

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound | C13H18ClN | CID 430959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound HYDROCHLORIDE CAS#: 67686-03-7 [m.chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. capotchem.com [capotchem.com]

The Pivotal Role of 1-Benzyl-4-(chloromethyl)piperidine: A Versatile Synthetic Building Block in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its significance stems from a combination of desirable properties: the piperidine ring offers a flexible, three-dimensional scaffold that can enhance water solubility and optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, while the N-benzyl group can provide crucial cation-π and π-π interactions with biological targets.[1][2] 1-Benzyl-4-(chloromethyl)piperidine, as a bifunctional reagent, expertly leverages these attributes. It provides the core N-benzylpiperidine structure while incorporating a highly reactive chloromethyl group, a potent electrophilic handle for synthetic elaboration. This guide offers a deep dive into the synthesis, reactivity, and strategic applications of this invaluable building block.

Physicochemical Characteristics

A foundational understanding of a building block's properties is critical for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 136704-10-4 | [3][4] |

| Molecular Formula | C13H18ClN | [3] |

| Molecular Weight | 223.74 g/mol | [3] |

| Form | Typically supplied as the hydrochloride salt, a stable white solid. | [4][5] |

| IUPAC Name | This compound | [3] |

Synthesis of the Building Block

The preparation of this compound is a well-established, multi-step process commencing from commercially available materials. The most common route involves the initial N-benzylation of a piperidine-4-carboxylate ester, followed by reduction of the ester to a primary alcohol, and subsequent chlorination.[5]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride[5]

Step 1: Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

-

To a solution of methyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Step 2: Synthesis of (1-Benzylpiperidin-4-yl)methanol

-

Prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (Nitrogen or Argon).

-

Cool the suspension in an ice bath. Add a solution of methyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-5 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the combined organic filtrates under reduced pressure to afford the desired alcohol, typically as a syrup.[5]

Step 3: Synthesis of this compound Hydrochloride

-

Dissolve the (1-benzylpiperidin-4-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.[5]

-

Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude product is the hydrochloride salt, which can be isolated as a stable white solid and purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[5]

Reactivity and Core Applications: The SN2 Manifold

The primary utility of this compound stems from the electrophilic nature of the chloromethyl group. The methylene carbon is susceptible to attack by a wide range of nucleophiles in a classic bimolecular nucleophilic substitution (SN2) reaction, making it an excellent reagent for introducing the 1-benzylpiperidin-4-ylmethyl moiety.[6][7]

Caption: General mechanism for SN2 reactions.

This reactivity is harnessed to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, providing access to a diverse range of complex molecules.

Application in N-Alkylation

A major application is the N-alkylation of primary and secondary amines, anilines, and N-heterocycles.[7] This strategy is fundamental in constructing molecules of pharmacological interest, including potent acetylcholinesterase (AChE) inhibitors and ligands for G-protein coupled receptors (GPCRs).[8][9]

General Protocol: N-Alkylation using this compound[10]

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine nucleophile (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).

-

Base Addition: Add a suitable anhydrous base (1.5-2.0 eq), such as finely powdered potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.[7][10]

-

Reagent Addition: Add this compound hydrochloride (1.1-1.2 eq) portion-wise to the stirred mixture.

-

Reaction: Heat the mixture (e.g., 60-80 °C) and monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Filter off any solid base. Concentrate the filtrate under reduced pressure.

-

Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. If the product is basic, it may remain in the aqueous phase if the solution is acidic; neutralize with a base like NaHCO₃ before extraction to ensure the product is in its free base form.[10]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.

Advanced Application: A Case of Rearrangement with Purine Nucleophiles

While the building block typically reacts via a direct SN2 pathway, its interaction with certain nucleophiles, such as purines, reveals a more complex and fascinating reactivity profile. Instead of a simple substitution, the reaction proceeds through an intramolecular cyclization to form a transient, strained 1-benzyl-1-azoniabicyclo[2.2.1]heptane intermediate. This intermediate is then attacked by the purine nucleophile at one of two electrophilic carbons, leading to a mixture of N-benzylpiperidine and N-benzylpyrrolidine derivatives.[5]

This mechanistic subtlety is a prime example of how experimental choices are guided by a deep understanding of reactivity. A researcher expecting a simple substitution would be misled without appreciating this alternative pathway.

Caption: Reaction with purines via an azoniabicycloheptane intermediate.

This rearrangement underscores the importance of rigorous product characterization, as unexpected isomers can be formed. The ratio of piperidine to pyrrolidine products can be influenced by the specific structure of the purine and the reaction conditions.[5]

Strategic Deployment in Drug Scaffolds

The this compound building block is a key starting material for pharmacologically relevant scaffolds.

-

Acetylcholinesterase (AChE) Inhibitors: The N-benzylpiperidine core is present in numerous potent AChE inhibitors developed for treating dementia and Alzheimer's disease.[8] This building block provides a direct entry point for synthesizing libraries of compounds where substituents can be added to the piperidine ring or the benzyl group to optimize inhibitory activity.[8][11]

-

N-Type Calcium Channel Blockers: This reagent is instrumental in synthesizing ligands for ion channels.[9] Specifically, it has been used to construct 4-piperidinylaniline analogs that act as potent and selective N-type calcium channel blockers, which are high-value targets for developing novel analgesics for chronic pain.[9]

-

Antipsychotics and CNS Agents: The versatility of the N-benzyl-4-piperidone, a close synthetic relative, highlights the value of this substitution pattern in synthesizing antipsychotics and other CNS-active agents.[12][13] The N-benzyl group can later be removed via catalytic hydrogenolysis, revealing a secondary amine that can be further functionalized, making the benzyl group a practical protecting group as well as a pharmacophoric element.[14]

Conclusion

This compound is more than a simple alkylating agent; it is a sophisticated and versatile tool in the arsenal of the medicinal chemist. Its value lies in the seamless integration of the pharmacologically privileged N-benzylpiperidine scaffold with a reactive chemical handle. Understanding its synthesis, its predictable SN2 reactivity, and its potential for unexpected mechanistic pathways, such as intramolecular rearrangements, allows researchers to strategically and efficiently construct complex molecular architectures destined for biological evaluation. As the demand for novel therapeutics continues to grow, the intelligent application of such powerful building blocks will remain essential to the advancement of drug discovery.

References

-

Ramos, A. et al. (2002). 1-Benzyl-4-chloromethylpiperidine: A Building Block in the Synthesis of Compounds of Pharmacological Interest. Synthesis, 2002(07), 935-939. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 430959, this compound. [Link]

-

Yamanashi, Y. et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 45(8), 856-62. [Link]

-

Rajasekhar, D. et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

-

Weintraub, P. M. et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

- Google Patents (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Cichero, E. et al. (2019). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals, 12(4), 175. [Link]

-

Sharma, A. et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

Sharma, A. et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

-

Villalobos-Hernández, J. R. et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 15(8), 988. [Link]

- Google Patents (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H18ClN | CID 430959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride [cymitquimica.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Page loading... [guidechem.com]

- 14. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

The N-Benzylpiperidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Heterocycle

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility at physiological pH, and to serve as a versatile scaffold for three-dimensional diversification. However, the true potential of this heterocycle is often unlocked through substitution on the piperidine nitrogen. The introduction of a benzyl group, creating the N-benzylpiperidine (N-BP) moiety, gives rise to a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity.[1][2]

This guide provides a comprehensive technical overview of the N-benzylpiperidine core, delving into its fundamental properties, key roles in drug-target interactions, synthetic methodologies, and diverse applications in medicinal chemistry. As we will explore, the N-BP moiety is not merely a passive linker but an active contributor to a molecule's pharmacological profile, making it a cornerstone in the design of novel therapeutics.

Chapter 1: Physicochemical and Structural Properties of the N-Benzylpiperidine Moiety

The N-benzylpiperidine moiety possesses a unique combination of structural and physicochemical properties that make it highly attractive for drug design. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. The N-benzyl group can exist in either an axial or equatorial position, with the equatorial conformation being generally more stable. This conformational flexibility allows the moiety to adapt to the topology of various binding sites.[1]

The tertiary amine of the N-benzylpiperidine is basic, with a pKa typically in the range of 8.5-9.5. This ensures that a significant portion of the molecules are protonated at physiological pH (7.4), which is crucial for forming ionic interactions and enhancing aqueous solubility. The benzyl group introduces a lipophilic aromatic character, which can be strategically utilized to modulate a compound's overall lipophilicity (LogP) and its ability to cross biological membranes, including the blood-brain barrier.

// N-benzylpiperidine structure N [label="N", pos="0,0!"]; C1 [label="C", pos="-0.87,0.5!"]; C2 [label="C", pos="-0.87,1.5!"]; C3 [label="C", pos="0,2!"]; C4 [label="C", pos="0.87,1.5!"]; C5 [label="C", pos="0.87,0.5!"];

N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N;

// Benzyl group C6 [label="CH₂", pos="0,-1!"]; C7 [label="", shape=none, pos="0,-2!"];

N -- C6; C6 -- C7 [arrowhead=none];

// Phenyl ring C8 [label="C", pos="-0.5,-2.5!"]; C9 [label="C", pos="-0.5,-3.5!"]; C10 [label="C", pos="0,-4!"]; C11 [label="C", pos="0.5,-3.5!"]; C12 [label="C", pos="0.5,-2.5!"];

C7 -- C8 [style=invis]; C7 -- C12 [style=invis]; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8;

// Aromatic circle node [shape=point, width=0.1, height=0.1, pos="0,-3.25!"]; aromatic_center; } DOT Figure 1: General structure of the N-benzylpiperidine moiety.

Chapter 2: The Role of the N-Benzylpiperidine Moiety in Drug-Target Interactions

A key feature of the N-benzylpiperidine moiety is its ability to engage in crucial non-covalent interactions with biological targets. The protonated piperidine nitrogen can form strong ionic bonds with anionic residues such as aspartate and glutamate in a binding pocket. Furthermore, the benzyl group is perfectly poised to participate in cation-π interactions.

Cation-π Interactions: A Deeper Dive

The cation-π interaction is a powerful non-covalent force where the positive charge of the protonated piperidine nitrogen interacts favorably with the electron-rich face of an aromatic ring from an amino acid residue like tyrosine, tryptophan, or phenylalanine.[1] This interaction is often a critical determinant of binding affinity and selectivity.

A classic example of this is seen in the binding of donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease, to its target enzyme. The N-benzylpiperidine moiety of donepezil plays a pivotal role in anchoring the molecule within the active site gorge of AChE. The protonated piperidine nitrogen forms a cation-π interaction with the indole ring of tryptophan-84 (Trp84) in the catalytic anionic site (CAS) of the enzyme.[3]

Chapter 3: Synthetic Strategies for N-Benzylpiperidine Derivatives

The synthesis of N-benzylpiperidine derivatives is generally straightforward, with two primary methods being direct N-alkylation and reductive amination. The choice between these methods often depends on the availability of starting materials, desired scale, and the presence of other functional groups.

Direct N-Alkylation

This is a classic SN2 reaction where the nucleophilic piperidine nitrogen attacks a benzyl halide (e.g., benzyl bromide or chloride). A base is typically added to neutralize the hydrohalic acid formed during the reaction, driving it to completion.

Experimental Protocol: Synthesis of N-Benzylpiperidine via Direct Alkylation

-

Materials:

-

Piperidine (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of piperidine in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature.

-

Slowly add benzyl bromide to the reaction mixture.

-

Heat the reaction to 60-70°C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

-

Reductive Amination

This one-pot, two-step process involves the reaction of piperidine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the N-benzylpiperidine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.

Experimental Protocol: Synthesis of N-Benzylpiperidine via Reductive Amination

-

Materials:

-

Piperidine (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of piperidine in anhydrous DCM at room temperature, add benzaldehyde.

-

Stir the mixture for 30 minutes.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

-

Chapter 4: Applications of the N-Benzylpiperidine Moiety in Medicinal Chemistry

The versatility of the N-benzylpiperidine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied.

Neurodegenerative Diseases

As previously mentioned, the N-benzylpiperidine moiety is a cornerstone of many acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, with donepezil being the most prominent example.[1] Numerous derivatives of donepezil have been synthesized and evaluated in an effort to improve efficacy and reduce side effects.[3]

Central Nervous System (CNS) Disorders

The N-benzylpiperidine scaffold is also found in drugs targeting other CNS disorders. For instance, certain derivatives have shown potent antagonist activity at dopamine D4 receptors, which are of interest for the treatment of psychosis and other neuropsychiatric conditions.[4]

Pain Management

Recent research has explored N-benzylpiperidine derivatives as dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists for the treatment of pain.[5] This dual mechanism of action has the potential to provide potent analgesia with a reduced side effect profile compared to traditional opioids.

Other Therapeutic Areas

The applications of the N-benzylpiperidine moiety extend beyond CNS disorders and pain. Derivatives have been investigated as:

-

Calcium channel blockers for the management of hypertension.[6]

-

Sigma receptor ligands for potential use in cancer imaging and therapy.[8]

Chapter 5: Structure-Activity Relationship (SAR) Studies of N-Benzylpiperidine Analogs

The N-benzylpiperidine moiety provides a rich platform for SAR studies. Modifications to both the piperidine and benzyl rings can have a profound impact on a compound's biological activity.

Case Study: Donepezil Analogs

In the context of AChE inhibitors based on the donepezil scaffold, SAR studies have revealed several key insights:

-

Substituents on the Benzyl Ring: The position and nature of substituents on the benzyl ring can significantly influence potency. For example, electron-donating groups in the meta or para positions can enhance activity, potentially by modulating the electronics of the aromatic ring and strengthening the cation-π interaction.

-

Modifications to the Piperidine Ring: Altering the substitution pattern on the piperidine ring can affect both potency and selectivity.

-

Linker Length and Composition: The linker connecting the N-benzylpiperidine moiety to other parts of the molecule is also a critical determinant of activity.

Chapter 6: Case Studies of FDA-Approved Drugs Containing the N-Benzylpiperidine Moiety

The therapeutic importance of the N-benzylpiperidine scaffold is underscored by its presence in a number of FDA-approved drugs.

| Drug Name | Therapeutic Indication | Primary Target(s) |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) |

| Benidipine | Hypertension | L, T, and N-type Calcium Channels |

| Ifenprodil | Cerebral Circulatory Disorders | NMDA Receptor (GluN2B subunit) |

| Fexofenadine | Allergic Rhinitis | Histamine H1 Receptor |

| Paroxetine | Depression, Anxiety Disorders | Serotonin Reuptake Transporter (SERT) |

Conclusion: A Timeless Scaffold for Future Drug Discovery

The N-benzylpiperidine moiety has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique combination of a basic nitrogen center and an aromatic ring allows for a multitude of favorable interactions with a diverse range of biological targets. The straightforward and versatile synthetic routes to N-benzylpiperidine derivatives further enhance its appeal to drug discovery programs.

As our understanding of disease biology continues to evolve, the N-benzylpiperidine core will undoubtedly remain a valuable starting point for the design and development of the next generation of therapeutics. Its proven track record of success, coupled with its inherent "drug-like" properties, ensures that this remarkable scaffold will continue to be a focus of medicinal chemistry research for years to come.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 1-Benzyl-4-(chloromethyl)piperidine for Researchers and Drug Development Professionals

This guide provides a comprehensive, technically grounded overview of the critical stability and storage considerations for 1-benzyl-4-(chloromethyl)piperidine and its hydrochloride salt. These compounds are pivotal intermediates in pharmaceutical synthesis, valued for their role as building blocks for a diverse range of therapeutic agents.[1][2] Adherence to the guidelines presented herein is paramount to ensure the compound's integrity, minimize degradation, and guarantee the reliability and reproducibility of experimental outcomes.

Introduction: The Significance of this compound

This compound is a key structural motif in the development of pharmacologically active molecules.[3] Its bifunctional nature, featuring a reactive chloromethyl group and a versatile benzyl-protected piperidine ring, allows for its facile incorporation into complex molecular scaffolds. However, the inherent reactivity of the chloromethyl group makes the compound susceptible to degradation if not handled and stored with meticulous care.[4] A thorough understanding of its stability profile is a fundamental prerequisite for robust process development and the synthesis of high-purity active pharmaceutical ingredients (APIs).

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the electrophilic nature of the carbon atom in the chloromethyl group. This reactivity makes it susceptible to several degradation pathways, particularly under suboptimal storage conditions.

Hydrolysis

The most significant degradation pathway is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, 1-benzyl-4-(hydroxymethyl)piperidine.[4] This nucleophilic substitution reaction is facilitated by the presence of water and can be accelerated by elevated temperatures and non-neutral pH conditions.[4] Due to the hygroscopic nature of the hydrochloride salt, meticulous protection from moisture is essential to prevent this degradation.[5]

Figure 1: Hydrolysis of this compound.

Intermolecular Quaternization

A second potential degradation route involves the intermolecular reaction between two molecules of this compound. The nucleophilic piperidine nitrogen of one molecule can attack the electrophilic chloromethyl carbon of another, leading to the formation of a quaternary ammonium salt. This bimolecular reaction is more likely to occur at elevated temperatures and in concentrated solutions or over prolonged storage in the solid state.[6]

Figure 2: Intermolecular quaternization leading to dimerization.

Recommended Storage and Handling Protocols